N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide
Description
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide is a benzamide derivative featuring a benzothiadiazole moiety linked via a carbamothioyl group and a 4-ethoxybenzamide substituent. The ethoxy group on the benzamide moiety contributes to solubility and bioavailability, while the carbamothioyl bridge may influence conformational stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-2-22-11-8-6-10(7-9-11)15(21)18-16(23)17-12-4-3-5-13-14(12)20-24-19-13/h3-9H,2H2,1H3,(H2,17,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVHORWQXBOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring. This intermediate is then reacted with ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiadiazole derivatives with various functional groups.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several benzamide and benzothiazole derivatives documented in the literature. Below is a systematic comparison based on substituent effects, physicochemical properties, and synthetic methodologies.
Structural Analogues and Substituent Effects
Notes:
- Methoxy (OCH₃) groups improve solubility via polarity .
- Chain Length : The 4-butoxy group in 307326-06-3 increases logP (6.1) compared to ethoxy (~4.5–5.5), favoring lipid bilayer penetration but complicating formulation .
- Heterocyclic Core : Benzothiadiazole (electron-deficient) vs. dihydrothiazole (planar, conjugated) cores influence electronic properties and binding modes. Dihydrothiazole derivatives exhibit rigidity, aiding in crystallinity and stable interactions .
Physicochemical and Bioactivity Trends
- Solubility : Methoxy and ethoxy groups enhance water solubility compared to chloro or butoxy substituents. For instance, 912771-03-0 (OCH₃) has a logP of ~3.8 vs. 6.1 for 307326-06-3 (butoxy) .
- Bioactivity: Chloro-substituted derivatives (e.g., 912770-89-9) may exhibit stronger electrophilic interactions with target proteins, while methoxy groups could favor hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
